H-Asp-Cys(1)-Leu-Lys-Phe-Gly-Trp-Lys-Cys(2)-Asn-Pro-Arg-Asn-Asp-Lys-Cys(3)-Cys(1)-Ser-Gly-Leu-Lys-Cys(2)-Gly-Ser-Asn-His-Asn-Trp-Cys(3)-Lys-Leu-His-Ile-OH
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Overview
Description
Preparation Methods
H-Asp-Cys(1)-Leu-Lys-Phe-Gly-Trp-Lys-Cys(2)-Asn-Pro-Arg-Asn-Asp-Lys-Cys(3)-Cys(1)-Ser-Gly-Leu-Lys-Cys(2)-Gly-Ser-Asn-His-Asn-Trp-Cys(3)-Lys-Leu-His-Ile-OH can be prepared through natural extraction, recombinant DNA technology, or chemical synthesis. The synthetic route involves solid-phase peptide synthesis (SPPS), which allows for the precise assembly of the peptide chain . The reaction conditions typically include the use of protected amino acids, coupling reagents, and a solid support resin. Industrial production methods may involve large-scale SPPS or recombinant expression systems in bacterial or yeast hosts .
Chemical Reactions Analysis
H-Asp-Cys(1)-Leu-Lys-Phe-Gly-Trp-Lys-Cys(2)-Asn-Pro-Arg-Asn-Asp-Lys-Cys(3)-Cys(1)-Ser-Gly-Leu-Lys-Cys(2)-Gly-Ser-Asn-His-Asn-Trp-Cys(3)-Lys-Leu-His-Ile-OH undergoes various chemical reactions, including oxidation and reduction. The peptide contains multiple cysteine residues that form disulfide bonds, which are crucial for its stability and biological activity . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like dithiothreitol. The major products formed from these reactions are the oxidized and reduced forms of the peptide, which differ in their disulfide bond configurations .
Scientific Research Applications
H-Asp-Cys(1)-Leu-Lys-Phe-Gly-Trp-Lys-Cys(2)-Asn-Pro-Arg-Asn-Asp-Lys-Cys(3)-Cys(1)-Ser-Gly-Leu-Lys-Cys(2)-Gly-Ser-Asn-His-Asn-Trp-Cys(3)-Lys-Leu-His-Ile-OH has a wide range of scientific research applications. In chemistry, it is used to study the structure and function of voltage-gated sodium channels . In biology, it serves as a tool to investigate the role of these channels in cellular processes . In medicine, this compound is being explored for its potential as a pain-relieving agent due to its ability to block NaV1.7 channels, which are implicated in pain signaling . Additionally, it has applications in the study of epilepsy and cardiac arrhythmias .
Mechanism of Action
H-Asp-Cys(1)-Leu-Lys-Phe-Gly-Trp-Lys-Cys(2)-Asn-Pro-Arg-Asn-Asp-Lys-Cys(3)-Cys(1)-Ser-Gly-Leu-Lys-Cys(2)-Gly-Ser-Asn-His-Asn-Trp-Cys(3)-Lys-Leu-His-Ile-OH exerts its effects by binding to the voltage-sensor domain 2 (VSD-II) of the NaV1.7 channel . This binding inhibits the activation of the channel by shifting the voltage-dependence of activation to more positive potentials . The peptide does not significantly alter the voltage-dependence of inactivation, making it a selective inhibitor of NaV1.7 . The molecular targets involved include the NaV1.7 channel and potentially other sodium channel subtypes .
Comparison with Similar Compounds
H-Asp-Cys(1)-Leu-Lys-Phe-Gly-Trp-Lys-Cys(2)-Asn-Pro-Arg-Asn-Asp-Lys-Cys(3)-Cys(1)-Ser-Gly-Leu-Lys-Cys(2)-Gly-Ser-Asn-His-Asn-Trp-Cys(3)-Lys-Leu-His-Ile-OH is similar to other peptide toxins like ProTx II and Protoxin I, which also inhibit voltage-gated sodium channels . this compound is unique in its high selectivity and potency towards NaV1.7 . Other similar compounds include PF-06456384 and AMG8379, which are small molecule inhibitors of NaV channels . Unlike these small molecules, this compound is a peptide toxin with a distinct inhibitor cystine knot (ICK) motif, contributing to its stability and specificity .
Properties
Molecular Formula |
C162H246N52O43S6 |
---|---|
Molecular Weight |
3802.41 |
IUPAC Name |
(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(1R,4S,10S,13S,16S,19S,22S,25R,30R,33S,36S,39S,42S,45S,51R,54S,57S,63S,66R,71R,74S,77S,80S,86S,89S)-22,54,77,89-tetrakis(4-aminobutyl)-71-[[(2S)-2-amino-3-carboxypropanoyl]amino]-4,16,36,42-tetrakis(2-amino-2-oxoethyl)-80-benzyl-13-(3-carbamimidamidopropyl)-19-(carboxymethyl)-45,63-bis(hydroxymethyl)-39-(1H-imidazol-4-ylmethyl)-33,86-bis(1H-indol-3-ylmethyl)-57,74-bis(2-methylpropyl)-2,5,11,14,17,20,23,32,35,38,41,44,47,50,53,56,59,62,65,72,75,78,81,84,87,90,97-heptacosaoxo-27,28,68,69,93,94-hexathia-3,6,12,15,18,21,24,31,34,37,40,43,46,49,52,55,58,61,64,73,76,79,82,85,88,91,96-heptacosazatetracyclo[49.40.4.225,66.06,10]heptanonacontane-30-carbonyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-methylpentanoic acid |
InChI |
InChI=1S/C162H245N51O44S6/c1-9-83(8)131(161(256)257)212-152(247)107(56-88-66-176-79-184-88)199-144(239)102(51-82(6)7)194-136(231)95(36-18-23-43-164)192-154(249)117-74-261-263-77-120-158(253)211-119-76-262-259-73-116(206-132(227)91(168)57-129(223)224)155(250)195-101(50-81(4)5)143(238)189-94(35-17-22-42-163)137(232)196-103(52-84-29-11-10-12-30-84)133(228)180-67-127(221)186-104(53-85-63-178-92-33-15-13-31-89(85)92)145(240)190-97(38-20-25-45-166)140(235)208-118(156(251)204-112(61-125(172)219)160(255)213-48-28-41-121(213)159(254)193-99(40-27-47-177-162(173)174)138(233)200-108(58-122(169)216)150(245)203-111(62-130(225)226)151(246)191-98(141(236)209-120)39-21-26-46-167)75-260-258-72-115(207-139(234)96(37-19-24-44-165)188-142(237)100(49-80(2)3)185-126(220)68-181-134(229)113(70-214)205-157(119)252)135(230)182-69-128(222)187-114(71-215)153(248)202-110(60-124(171)218)149(244)198-106(55-87-65-175-78-183-87)147(242)201-109(59-123(170)217)148(243)197-105(146(241)210-117)54-86-64-179-93-34-16-14-32-90(86)93/h10-16,29-34,63-66,78-83,91,94-121,131,178-179,214-215H,9,17-28,35-62,67-77,163-168H2,1-8H3,(H2,169,216)(H2,170,217)(H2,171,218)(H2,172,219)(H,175,183)(H,176,184)(H,180,228)(H,181,229)(H,182,230)(H,185,220)(H,186,221)(H,187,222)(H,188,237)(H,189,238)(H,190,240)(H,191,246)(H,192,249)(H,193,254)(H,194,231)(H,195,250)(H,196,232)(H,197,243)(H,198,244)(H,199,239)(H,200,233)(H,201,242)(H,202,248)(H,203,245)(H,204,251)(H,205,252)(H,206,227)(H,207,234)(H,208,235)(H,209,236)(H,210,241)(H,211,253)(H,212,247)(H,223,224)(H,225,226)(H,256,257)(H4,173,174,177)/t83-,91-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,131-/m0/s1 |
SMILES |
CCC(C)C(C(=O)O)NC(=O)C(CC1=CNC=N1)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C2CSSCC3C(=O)NC4CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC5=CNC6=CC=CC=C65)CC(=O)N)CC7=CNC=N7)CC(=O)N)CO)NC(=O)C(NC(=O)C(NC(=O)CNC(=O)C(NC4=O)CO)CC(C)C)CCCCN)C(=O)NC(C(=O)N8CCCC8C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N3)CCCCN)CC(=O)O)CC(=O)N)CCCNC(=N)N)CC(=O)N)CCCCN)CC9=CNC1=CC=CC=C19)CC1=CC=CC=C1)CCCCN)CC(C)C)NC(=O)C(CC(=O)O)N |
Origin of Product |
United States |
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